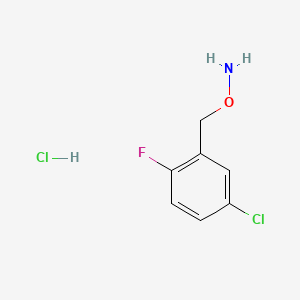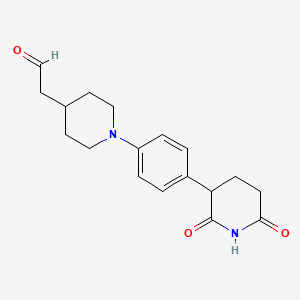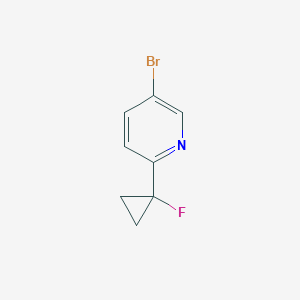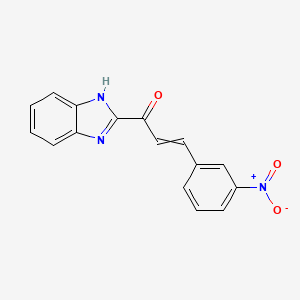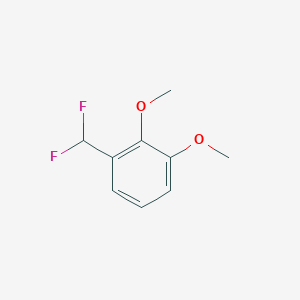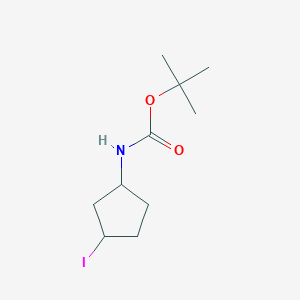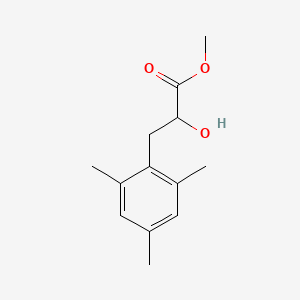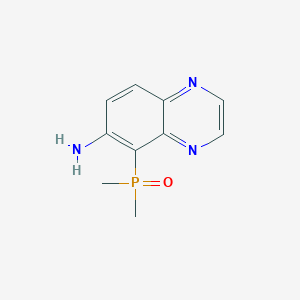
5-Dimethylphosphorylquinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dimethylphosphorylquinoxalin-6-amine is a chemical compound with the molecular formula C10H12N3OP and a molecular weight of 221.20 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylphosphorylquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable phosphorylated reagent. One common method includes the reaction of o-phenylenediamine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Dimethylphosphorylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
- Oxidation products include quinoxaline N-oxides.
- Reduction products include reduced quinoxaline derivatives.
- Substitution products include N-alkyl or N-acyl quinoxaline derivatives .
Scientific Research Applications
5-Dimethylphosphorylquinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Dimethylphosphorylquinoxalin-6-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinoxaline: The parent compound of 5-Dimethylphosphorylquinoxalin-6-amine, known for its broad spectrum of biological activities.
Benzimidazole: A structurally similar compound with significant pharmacological properties, including antiviral and anticancer activities.
Quinoline: Another nitrogen-containing heterocycle with diverse applications in medicine and industry.
Uniqueness: this compound is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This modification enhances its stability, solubility, and reactivity compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C10H12N3OP |
|---|---|
Molecular Weight |
221.20 g/mol |
IUPAC Name |
5-dimethylphosphorylquinoxalin-6-amine |
InChI |
InChI=1S/C10H12N3OP/c1-15(2,14)10-7(11)3-4-8-9(10)13-6-5-12-8/h3-6H,11H2,1-2H3 |
InChI Key |
HFPASWSTLSWIEI-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC2=NC=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


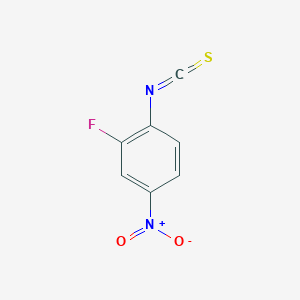

![6-(Cbz-amino)-1-oxaspiro[2.5]octane](/img/structure/B13693593.png)
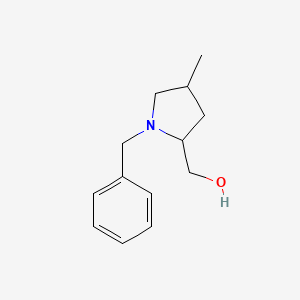
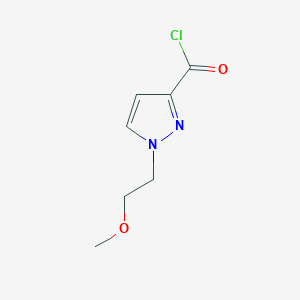
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine](/img/structure/B13693608.png)
![3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13693622.png)
